4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Overview
Description
4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring.
Mechanism of Action
Target of Action
4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid, like other thiadiazole derivatives, is known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that their action may be influenced by the cellular environment .
Biochemical Analysis
Biochemical Properties
4-phenyl-1,2,5-thiadiazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, the thiadiazole moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, thereby influencing the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7, A549, and HepG-2, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . The compound’s impact on cell signaling pathways, such as the ERK1/2 pathway, further underscores its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of CDK9/Cyclin T1, which plays a crucial role in transcriptional regulation . The compound’s binding interactions with these biomolecules involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent the enzyme from carrying out its normal function. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to different cellular compartments . Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) are involved in the cellular uptake and efflux of this compound, influencing its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other methods involving different starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive sites on the thiadiazole ring and the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity and biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has a similar structure but differs in the position and type of substituents on the thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-phenyl-1,2,5-thiadiazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCDRVVTNWHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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